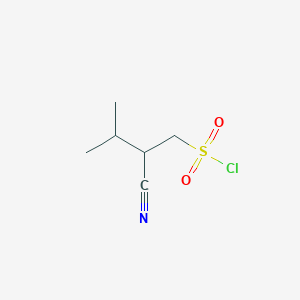

2-Cyano-3-methylbutane-1-sulfonyl chloride

Description

Overview of Alkyl Sulfonyl Chlorides in Modern Organic Synthesis

Alkyl sulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an alkyl chain. They are highly reactive electrophiles and serve as important intermediates in a wide array of chemical transformations. fiveable.me Their utility stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic substitution reactions.

One of the most common applications of alkyl sulfonyl chlorides is in the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical agents. fiveable.me The reaction with primary or secondary amines proceeds readily to form a stable sulfonamide linkage. Additionally, reaction with alcohols yields sulfonate esters, which are themselves useful intermediates and protecting groups in multi-step syntheses. fiveable.me The versatility of alkyl sulfonyl chlorides also extends to the formation of sulfones and other sulfur-containing molecules, highlighting their importance as foundational building blocks in medicinal chemistry and materials science. quora.com

The synthesis of alkyl sulfonyl chlorides can be achieved through various methods, with the oxidative chlorination of thiols and disulfides being a common and efficient approach. magtech.com.cn

Table 1: General Reactions of Alkyl Sulfonyl Chlorides

| Reactant | Product | Functional Group Formed |

| Primary/Secondary Amine | Sulfonamide | -SO₂NR₂ |

| Alcohol | Sulfonate Ester | -SO₂OR |

| Water | Sulfonic Acid | -SO₂OH |

Significance of Branched Alkyl and Cyano-Functionalized Sulfonyl Chlorides

The introduction of functional groups and structural complexity, such as branching, onto the alkyl backbone of sulfonyl chlorides can significantly influence the properties and reactivity of the resulting molecules.

Branched Alkyl Chains: The presence of branched alkyl groups can impart unique steric and electronic properties to a molecule. In the context of medicinal chemistry, alkyl branching can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Branched chains can provide a greater three-dimensional structure, which can lead to more specific and potent interactions with protein binding pockets. acs.org This can be a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. acs.org

Cyano-Functionalization: The cyano group (-C≡N) is a versatile and valuable functional group in organic synthesis and drug design. numberanalytics.com Its strong electron-withdrawing nature can modulate the reactivity of nearby functional groups. Furthermore, the nitrile functionality can be transformed into a variety of other groups, including amines, carboxylic acids, and tetrazoles, making it a valuable synthetic handle. researchgate.net In medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its target. nih.gov More than 60 small molecule drugs on the market contain a cyano functional group, underscoring its importance in the pharmaceutical industry. rsc.org

The combination of a branched alkyl scaffold with a cyano group in a sulfonyl chloride, as in the case of 2-Cyano-3-methylbutane-1-sulfonyl chloride, presents an intriguing molecular design. The branched structure could offer specific steric attributes, while the cyano group provides a site for further chemical modification and potential biological interactions.

Scope of Academic Research on this compound

Despite the potential utility of this compound as a synthetic building block, a comprehensive review of the scientific literature reveals a notable scarcity of academic research specifically focused on this compound. While its chemical structure suggests potential applications in areas where branched and cyano-functionalized molecules are of interest, there is a lack of published studies detailing its synthesis, reactivity, or specific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQREVGGCJMYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyano 3 Methylbutane 1 Sulfonyl Chloride and Analogues

Direct Chlorination of Sulfur-Containing Precursors

Direct chlorination methods provide reliable and often high-yielding routes to sulfonyl chlorides from readily available sulfur-containing starting materials. These approaches typically involve the oxidation of a lower-oxidation-state sulfur species in the presence of a chloride source.

Oxidative Chlorination of Thiol Derivatives and Isothiourea Salts

The oxidative chlorination of thiols and their derivatives represents a common and effective strategy for the synthesis of sulfonyl chlorides. organic-chemistry.orgrsc.org A variety of reagents and conditions have been developed to facilitate this transformation, offering pathways that are often mild and efficient.

One prominent method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source. nih.gov For instance, a combination of NCS and dilute hydrochloric acid has been shown to smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another effective system employs NCS with tetrabutylammonium (B224687) chloride and water for the in situ generation of sulfonyl chlorides from thiols, which can then be directly converted to other derivatives like sulfonamides or sulfonyl azides in a one-pot procedure. organic-chemistry.orgnih.gov

A particularly advantageous approach utilizes S-alkyl isothiourea salts as odorless and stable precursors. organic-chemistry.orgthieme-connect.com These salts are easily prepared from the reaction of alkyl halides or mesylates with inexpensive thiourea. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The subsequent oxidative chlorosulfonation can be achieved using various environmentally benign reagents. For example, bleach (sodium hypochlorite) has been used to create a clean and economical synthesis of alkanesulfonyl chlorides. organic-chemistry.org Similarly, sodium chlorite (B76162) (NaClO₂) provides a convenient and safe method for this transformation. organic-chemistry.org The use of NCS for the chlorosulfonation of S-alkyl isothiourea salts is also well-established, yielding structurally diverse sulfonyl chlorides in moderate to excellent yields under mild conditions. organic-chemistry.orgresearchgate.netresearchgate.net A key benefit of using NCS is that the byproduct, succinimide, can be recycled back into NCS using bleach, making the process more sustainable, especially for large-scale synthesis. organic-chemistry.orgresearchgate.net

Alternative oxidative systems have also been explored. The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been identified as a highly reactive reagent for the direct and rapid conversion of thiols to sulfonyl chlorides with high purity. researchgate.netorganic-chemistry.org This method is notable for its efficiency, often achieving high yields in very short reaction times at room temperature. organic-chemistry.org Zirconium tetrachloride can also be used to catalyze the H₂O₂-mediated oxidation of thiols. organic-chemistry.org

| Precursor Type | Oxidizing/Chlorinating System | Key Features | Reference |

|---|---|---|---|

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Mild and efficient; produces excellent yields. | organic-chemistry.org |

| Thiols | H₂O₂ / SOCl₂ | Highly reactive; very short reaction times; high purity. | researchgate.netorganic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Mild conditions; excellent yields. | organic-chemistry.org |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Environmentally friendly; byproduct can be recycled. | organic-chemistry.orgresearchgate.netresearchgate.net |

| S-Alkyl Isothiourea Salts | Sodium Hypochlorite (Bleach) | Clean, economic, and worker-friendly. | organic-chemistry.org |

| S-Alkyl Isothiourea Salts, Thiols, Disulfides | Sodium Chlorite (NaClO₂) | Convenient, safe, and environmentally benign. | organic-chemistry.org |

Halogenation of Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their corresponding salts into sulfonyl chlorides is a classical and widely used synthetic transformation. This method is particularly useful when the sulfonic acid is a readily accessible starting material. The reaction typically involves treatment with a strong chlorinating agent that can replace the hydroxyl or salt counter-ion with a chlorine atom.

Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). researchgate.net While effective, these reagents can be harsh and may not be compatible with sensitive functional groups within the substrate. rsc.orgresearchgate.net For example, benzenesulfonyl chloride can be produced by chlorinating benzenesulfonic acid with thionyl chloride or by treating sodium benzenesulfonate (B1194179) with phosphorus pentachloride. wikipedia.org

To circumvent the use of harsh reagents, milder and more selective methods have been developed. One such method utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to prepare sulfonyl chlorides from sulfonic acids under neutral conditions. researchgate.net Another approach employs a catalyst system with TAPC (a phosphorus-based cyclic compound) for the conversion of a wide range of aromatic and aliphatic sulfonic acids into their corresponding sulfonyl chlorides in excellent yields and short reaction times. lookchem.com This procedure is noted for its compatibility with various functional groups, including ethers, halides, and nitro groups. lookchem.com

| Reagent | Reaction Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Often requires heating | Commonly used, but can be harsh. | researchgate.net |

| Phosphorus pentachloride (PCl₅) | Vigorous reaction | Effective but produces corrosive byproducts. | wikipedia.org |

| 2,4,6-Trichloro-1,3,5-triazine | Neutral conditions | Milder alternative to traditional reagents. | researchgate.net |

| TAPC (Catalyst) / KCl | Room temperature, solvent-free grinding | High yields, short reaction times, functional group tolerance. | lookchem.com |

Radical-Mediated Synthetic Routes to Branched Alkyl Sulfonyl Chlorides

Radical-mediated reactions offer a powerful alternative for the synthesis of sulfonyl chlorides, particularly for substrates like branched alkanes where direct functionalization can be challenging. These methods proceed via free-radical intermediates and can provide access to complex structures.

Free-Radical Chlorosulfonylation Approaches

Free-radical chlorosulfonylation is a type of halogenation that allows for the introduction of a sulfonyl chloride group onto an alkane backbone. wikipedia.org The most well-known example of this type of reaction is the Reed reaction, which involves the simultaneous treatment of an alkane with sulfur dioxide and chlorine under UV light irradiation. wikipedia.org

The mechanism proceeds through a free-radical chain reaction. wikipedia.orgchemistrystudent.com

Initiation: UV light initiates the homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•). chemistrystudent.comyoutube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (R-H), forming a hydrogen chloride molecule (HCl) and an alkyl radical (R•). This alkyl radical then reacts with sulfur dioxide (SO₂) to form an alkanesulfonyl radical (RSO₂•). Finally, the alkanesulfonyl radical abstracts a chlorine atom from another Cl₂ molecule to yield the desired alkanesulfonyl chloride (RSO₂Cl) and a new chlorine radical, which continues the chain. wikipedia.org

Termination: The chain reaction is terminated when two radical species combine. chemistrystudent.comyoutube.com

This method is particularly suitable for producing branched alkyl sulfonyl chlorides from the corresponding branched alkanes. However, a significant drawback of free-radical halogenation is its general lack of selectivity, which can lead to a mixture of products, especially with longer-chain alkanes where substitution can occur at multiple positions. wikipedia.orgyoutube.com Despite this, the Reed reaction is used industrially for the synthesis of certain sulfonyl chlorides. wikipedia.org

Stereoselective Synthesis of Chiral Branched Sulfonyl Chlorides

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. Developing methods to control the stereochemistry at the sulfur atom or on the adjacent carbon atom in branched sulfonyl chlorides is a significant synthetic challenge that opens the door to novel chiral building blocks.

Enantioselective Methodologies for Sulfonyl Chloride Chirality Control

Achieving enantioselectivity in the synthesis of sulfonyl chlorides often involves the desymmetrization of a prochiral starting material or the kinetic resolution of a racemic intermediate. Recent advances have focused on catalytic methods to achieve high levels of stereocontrol.

One innovative strategy involves the desymmetrizing enantioselective hydrolysis of an in situ-generated symmetric aza-dichlorosulfonium species derived from a sulfenamide. figshare.comacs.org This method allows for the preparation of chiral sulfonimidoyl chlorides, which are valuable synthons for a range of chiral S(VI) derivatives. figshare.comacs.orgresearchgate.net

Another powerful approach merges photocatalysis with transition metal catalysis. For example, the enantioselective synthesis of α-C chiral sulfones has been achieved by combining a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst. rsc.org In this system, visible light irradiation of an EDA complex formed between a sulfonyl chloride and a Hantzsch ester generates a sulfonyl radical. rsc.org This radical then undergoes an asymmetric Giese addition to an α,β-unsaturated N-acylpyrazole, mediated by the chiral nickel catalyst, to produce α-C chiral sulfones with excellent enantioselectivity. rsc.org While this method produces sulfones, the underlying principle of generating a sulfonyl radical and controlling its subsequent reaction in a stereoselective manner is highly relevant to the development of enantioselective routes to chiral sulfonyl chlorides or their derivatives.

The development of stereoselective methods often relies on the conversion of chiral precursors or the use of chiral catalysts and auxiliaries. nih.govacs.org For instance, chiral phosphoric acid catalysis has been employed to generate enantiopure sulfonimidoyl chlorides, which can then be converted to other chiral products. researchgate.net These catalytic approaches represent the cutting edge of chiral sulfonyl chemistry, providing access to enantiomerically enriched compounds that were previously difficult to obtain. rsc.orgnih.gov

Diastereoselective Control in Synthesis of Substituted Sulfonyl Chlorides

Diastereoselective synthesis, which favors the formation of one diastereomer over others, is a cornerstone of modern organic chemistry, enabling the precise construction of complex molecules with specific three-dimensional arrangements. In the synthesis of substituted sulfonyl chlorides, controlling stereochemistry is crucial, particularly when new stereocenters are formed during the reaction. The diastereomeric ratio of the products is determined by the difference in the activation energies of the competing reaction pathways. Factors such as steric hindrance, electronic effects, and the presence of chiral auxiliaries or catalysts can be manipulated to influence this energy difference and, consequently, the stereochemical outcome.

A prominent example of diastereoselective control involving sulfonyl chlorides is the sulfa-Staudinger cycloaddition, a [2+2] cycloaddition reaction between a sulfonyl chloride and an imine to form β-sultams. The stereoselectivity of this reaction is highly dependent on the electronic properties of the substituents on both the sulfonyl chloride and the imine.

Research has shown that the annuloselectivity and stereochemistry in these cycloadditions are governed by the electronic effect of the α-substituents on the sulfonyl chloride. For instance, sulfonyl chlorides that possess strongly electron-withdrawing α-substituents exhibit distinct stereoselectivity. When reacted with weakly nucleophilic imines, these sulfonyl chlorides tend to undergo a [2s+2i] annulation to exclusively produce trans-β-sultams. This outcome is attributed to the electronic nature of the substituent influencing the stability and isomerization of the zwitterionic intermediate, which ultimately directs the stereochemistry of the ring closure. acs.org

The following table presents data from the sulfa-Staudinger cycloaddition of 2,2,2-trifluoroethanesulfonyl chloride, which has a strong electron-withdrawing trifluoromethyl group, with various imines. The data illustrates how the structure of the imine influences the yield and the diastereomeric ratio (cis/trans) of the resulting β-sultam product.

| Imine Reactant | Product Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| N-Benzylidene-4-methoxyaniline | 75 | 12:78 |

| N-Benzylidene-4-methylaniline | 71 | 15:85 |

| N-Benzylideneaniline | 65 | 20:80 |

| N-Benzylidene-4-chloroaniline | 58 | 25:75 |

| N-(4-Chlorobenzylidene)aniline | 62 | 59:41 |

Furthermore, synthetic strategies for acyclic and cyclic aliphatic sulfonyl chlorides have also demonstrated high levels of diastereocontrol. A three-step synthesis of β-alkoxy-substituted alicyclic sulfonyl chlorides, starting from cyclic alkenes and alcohols, has been reported to yield the final products as single cis-diastereomers. researchgate.net This highlights that through careful selection of substrates and reaction pathways, it is possible to achieve excellent diastereoselective control in the synthesis of complex substituted sulfonyl chlorides.

Influence of the Cyano Group on Synthetic Pathways

The cyano group (–C≡N) is a compact, strongly electron-withdrawing functional group that significantly influences the reactivity and properties of molecules. Its presence on a sulfonyl chloride, such as in 2-Cyano-3-methylbutane-1-sulfonyl chloride, can profoundly affect synthetic pathways, reaction mechanisms, and the stability of intermediates and products.

One of the primary effects of an α-cyano group is the acidification of the α-carbon proton. For example, sulfonamides derived from cyanomethanesulfonyl chloride possess an acidic methylene (B1212753) group, which allows them to participate in condensation reactions with aldehydes and other electrophiles. rsc.org This increased acidity opens up unique synthetic routes for further functionalization that are not available to unsubstituted analogs.

However, the electron-withdrawing nature of the cyano group can also decrease the nucleophilicity of adjacent atoms and alter the reactivity of the sulfonyl chloride itself. Studies on homologues of cyanomethanesulfonyl chloride have shown that adding an alkyl group to the α-carbon leads to a marked decrease in reactivity towards nucleophiles. rsc.org This reactivity continues to decrease as the length of the alkyl chain increases, indicating a significant steric and electronic shielding effect on the electrophilic sulfur atom. rsc.org

| Compound | α-Substituent | Reactivity Trend |

|---|---|---|

| Cyanomethanesulfonyl chloride | -H | Highest |

| 1-Cyanoethanesulfonyl chloride | -CH₃ | Decreased |

| 1-Cyanopropanesulfonyl chloride | -CH₂CH₃ | Further Decreased |

The strong electronic influence of the cyano group is also pivotal in directing stereochemical outcomes. As discussed in the previous section, sulfonyl chlorides with potent electron-withdrawing α-substituents, such as a cyano group, can control the stereoselectivity in sulfa-Staudinger cycloadditions, favoring the formation of trans products under specific conditions. acs.org

Despite its strong electronic effects, the cyano group is compatible with various modern synthetic methodologies for preparing sulfonyl chlorides. For instance, a photocatalytic method for producing sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions has demonstrated high tolerance for a wide array of functional groups, including halides, esters, nitro groups, and cyano groups. acs.org This compatibility allows for the synthesis of cyano-substituted sulfonyl chlorides without requiring protection of the cyano functionality, streamlining the synthetic process. acs.org This method provides a sustainable alternative to harsher, traditional methods like the Meerwein chlorosulfonylation. acs.orgnih.gov

Mechanistic Investigations of 2 Cyano 3 Methylbutane 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in 2-Cyano-3-methylbutane-1-sulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of this compound, allowing for the introduction of the 2-cyano-3-methylbutane-1-sulfonyl group into various molecular scaffolds.

Reactivity Towards Amines and Alcohols

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Similarly, in the presence of a base, alcohols react with this compound to yield sulfonate esters. The oxygen atom of the alcohol acts as the nucleophile in this transformation. However, studies on analogous α-cyano-sulphonyl chlorides have shown that the resulting sulfonate esters can be unstable and difficult to isolate. rsc.org

The general reactivity of sulfonyl chlorides with nucleophiles like amines and alcohols is well-established. fiveable.me The electron-withdrawing nature of the sulfonyl group polarizes the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack and the chloride a good leaving group. fiveable.me

Comparative Reactivity with Unsubstituted and Other α-Substituted Sulfonyl Chlorides

Research on homologues of cyanomethanesulfonyl chloride has demonstrated that the presence of an alkyl group on the α-carbon atom significantly influences the reactivity of the sulfonyl chloride towards nucleophiles. rsc.org Specifically, these α-alkyl substituted compounds are markedly less reactive than the parent cyanomethanesulfonyl chloride. rsc.org This decreased reactivity is attributed to steric hindrance, where the bulky alkyl group impedes the approach of the nucleophile to the electrophilic sulfur center. The reactivity is observed to decrease as the chain length of the α-alkyl group increases. rsc.org

Therefore, it can be inferred that this compound, with a bulky isobutyl group at the α-position relative to the sulfonyl chloride, would exhibit lower reactivity in nucleophilic substitution reactions compared to unsubstituted sulfonyl chlorides or those with smaller α-substituents. Both steric and electronic effects of substituents are known to play a crucial role in determining the rate of nucleophilic substitution at the sulfonyl sulfur. nih.govnih.gov

Radical Reactions Initiated by Sulfonyl Chloride Cleavage

Beyond its role in nucleophilic substitution reactions, the sulfonyl chloride group of this compound can also undergo homolytic cleavage to initiate radical reactions. This mode of reactivity provides a pathway to the formation of carbon-sulfur and carbon-halogen bonds.

Generation and Behavior of Sulfonyl Radicals

The S-Cl bond in sulfonyl chlorides can be cleaved under thermal or photochemical conditions, or through the action of a radical initiator, to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). Sulfonyl radicals are key intermediates in a variety of synthetic transformations. magtech.com.cn The generation of sulfonyl radicals from sulfonyl chlorides is a common strategy in organic synthesis. magtech.com.cn

The 2-cyano-3-methylbutane-1-sulfonyl radical, once formed, can participate in several reaction pathways. It can add to unsaturated systems, abstract hydrogen atoms, or undergo desulfonylation to lose sulfur dioxide and generate an alkyl radical, although the latter is less common for alkanesulfonyl radicals compared to arenesulfonyl radicals.

Halosulfonylation Mechanisms with Unsaturated Substrates (e.g., Alkynes)

Sulfonyl chlorides are known to participate in the halosulfonylation of unsaturated compounds such as alkenes and alkynes. magtech.com.cn In the case of alkynes, the reaction typically proceeds via a radical chain mechanism. The process is initiated by the formation of a sulfonyl radical from this compound. This sulfonyl radical then adds to the alkyne triple bond to form a vinyl radical intermediate. This intermediate can then be trapped by a chlorine atom (from the sulfonyl chloride or another source) to afford the halosulfonylation product, which is a β-chloro vinyl sulfone.

Reactions Involving the α-Cyano Group

The presence of the α-cyano group in this compound introduces another layer of reactivity to the molecule. The nitrile functionality can undergo a variety of transformations, although its reactivity can be influenced by the adjacent bulky and electron-withdrawing sulfonyl chloride group.

The reactivity of the α-cyano group in compounds bearing a sulfonyl moiety is an area of interest. While specific studies on this compound are not prevalent, the general reactivity of α-cyano sulfones provides some insight. The acidic nature of the α-proton in related sulfonamides derived from cyanomethanesulfonyl chloride allows for condensation reactions with aldehydes. rsc.org This suggests that the α-proton in this compound could also be susceptible to deprotonation under basic conditions, leading to the formation of a carbanion that can participate in various carbon-carbon bond-forming reactions.

Carbanion Formation and Reactivity at the α-Carbon

The carbon atom situated between the cyano and sulfonyl chloride groups (the α-carbon) in this compound is particularly acidic. This heightened acidity is due to the powerful electron-withdrawing inductive and resonance effects of both the sulfonyl and cyano moieties. siue.eduwikipedia.org These groups effectively stabilize the conjugate base, a carbanion, formed upon deprotonation by a suitable base.

The general scheme for carbanion formation can be depicted as follows:

Scheme 1: General Formation of a Carbanion at the α-Carbon

Where R = -CH(CH₃)₂

The stability of this carbanion is crucial to its subsequent reactivity. Both the sulfonyl and nitrile groups participate in delocalizing the negative charge, thereby increasing the thermodynamic favorability of carbanion formation. nih.govresearchgate.netresearchgate.net

Once formed, this nucleophilic carbanion can participate in a variety of chemical transformations. Its reactivity is, however, modulated by the steric hindrance imposed by the adjacent isopropyl group. A study on homologues of cyanomethanesulfonyl chloride, which have an alkyl group on the α-carbon, revealed that their reactivity towards nucleophiles is markedly less than the parent compound. rsc.org This reactivity decreases as the size of the alkyl group increases. rsc.org Therefore, the isopropyl group in this compound is expected to influence the kinetics of its reactions.

The reactivity of the α-carbon carbanion can be channeled into various synthetic routes, including alkylation, acylation, and condensation reactions, making it a versatile intermediate in the synthesis of more complex molecules.

| Property | Description |

| α-Carbon Acidity | The hydrogen on the carbon adjacent to both the cyano and sulfonyl groups is acidic due to the electron-withdrawing nature of these groups. |

| Carbanion Stability | The resulting carbanion is stabilized by resonance and inductive effects from both the -CN and -SO₂Cl groups. |

| Steric Hindrance | The 3-methylbutane (isobutyl) group provides significant steric bulk around the reactive center, influencing reaction rates. |

| Nucleophilicity | The carbanion is a potent nucleophile, capable of reacting with a range of electrophiles. |

Cyclization Reactions Mediated by the Cyano and Sulfonyl Groups

The bifunctional nature of this compound, possessing both a nucleophilic precursor site (the α-carbon) and an electrophilic site (the sulfonyl chloride), opens up possibilities for intramolecular cyclization reactions. While specific studies on the cyclization of this particular compound are not prevalent, the reactivity of analogous systems provides insight into potential pathways. rsc.orgnih.govacs.org

For instance, nitrile-stabilized carbanions are known to participate in intramolecular reactions to form cyclic ethers when an appropriate internal electrophile is present. nih.govresearchgate.net In the case of this compound, the sulfonyl chloride itself can act as an internal electrophile under certain conditions, although this is less common. More plausible are cyclization reactions where the molecule is first modified to introduce another reactive group.

A hypothetical cyclization pathway could involve the conversion of the sulfonyl chloride to a different functional group that is more amenable to intramolecular attack by the α-carbon carbanion. Alternatively, the cyano group itself can be involved in cyclization. For example, under acidic conditions, the cyano group could be hydrolyzed to an amide, which could then participate in a cyclization reaction.

The table below summarizes potential (though not experimentally verified for this specific compound) cyclization strategies based on the reactivity of the functional groups:

| Reagents/Conditions | Potential Intermediate | Type of Cyclization | Potential Product |

| Strong Base | α-Carbanion | Intramolecular Nucleophilic Substitution | Thietane 1,1-dioxide derivative (if a suitable leaving group is introduced elsewhere) |

| Acid, Water | α-Amido sulfonyl chloride | Intramolecular Acylation | Lactam derivative |

| Reducing Agent, then Base | α-Cyano thiol | Intramolecular Nucleophilic Addition | Thiolane derivative |

Electrophilic Reactions of the Compound

Friedel-Crafts Type Sulfonylation (General Context)

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts sulfonylation, specifically, involves the reaction of a sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a diaryl or aryl alkyl sulfone. rsc.org

When considering the use of this compound in a Friedel-Crafts reaction, several factors must be taken into account. The general mechanism proceeds through the formation of a sulfonylium cation or a complex between the sulfonyl chloride and the Lewis acid, which then acts as the electrophile in an electrophilic aromatic substitution.

However, the Friedel-Crafts sulfonylation with aliphatic sulfonyl chlorides, such as this compound, is often problematic. google.com A significant side reaction is the chlorination of the aromatic ring, which can sometimes be the major product. google.com This is thought to occur because the Lewis acid can promote the formation of an electrophilic chlorine species from the alkyl sulfonyl chloride. google.com

To circumvent these issues, alternative catalysts and reagents have been explored. The use of solid acid catalysts has been shown to be an effective and more environmentally friendly approach for Friedel-Crafts sulfonylation. rsc.org Another strategy involves converting the sulfonyl chloride to a sulfonyl fluoride, which is less prone to side reactions and can lead to higher yields of the desired sulfone product. google.com

The following table outlines the general conditions and challenges associated with Friedel-Crafts sulfonylation using an alkyl sulfonyl chloride:

| Parameter | Description |

| Electrophile | The sulfonyl chloride, activated by a Lewis acid. |

| Aromatic Substrate | An electron-rich aromatic compound (e.g., benzene, toluene). |

| Catalyst | Typically a strong Lewis acid like AlCl₃. Solid acids are a greener alternative. rsc.org |

| Primary Product | Aryl alkyl sulfone. |

| Major Challenge | Competing electrophilic chlorination of the aromatic ring. google.com |

| Potential Solution | Use of sulfonyl fluorides instead of chlorides or employing solid acid catalysts. rsc.orggoogle.com |

Due to these challenges, the direct Friedel-Crafts sulfonylation of aromatic compounds with this compound would require careful optimization of reaction conditions to favor the formation of the desired sulfone over chlorinated byproducts.

Strategic Applications in Complex Organic Synthesis

Utility as a Sulfonylating Reagent in Functionalization Reactions

As a sulfonylating agent, 2-Cyano-3-methylbutane-1-sulfonyl chloride provides a direct route for the introduction of the 2-cyano-3-methylbutane-1-sulfonyl group into various organic substrates. This functionalization is pivotal for modifying the electronic and steric properties of molecules, often enhancing their biological activity or utility as synthetic intermediates.

The synthesis of sulfonamides and sulfones represents a cornerstone of medicinal chemistry, with these functional groups being prevalent in numerous pharmaceutical agents. princeton.edu this compound serves as an excellent electrophile for these transformations.

Sulfonamides are readily synthesized through the reaction of the sulfonyl chloride with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. cbijournal.com This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine substrate. organic-chemistry.orgucl.ac.uk The resulting sulfonamides incorporate the unique cyano- and isopropyl-substituted alkyl chain, which can be valuable for probing structure-activity relationships in drug discovery.

Sulfones can be prepared via several methods. One common approach involves the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organolithiums. Alternatively, sulfones can be synthesized by coupling the sulfonyl chloride with sulfinate salts, a method that offers a mild and efficient route to a diverse range of sulfone products. organic-chemistry.org

Table 1: Representative Sulfonylation Reactions

| Entry | Nucleophile | Base | Product |

|---|---|---|---|

| 1 | Aniline | Pyridine | N-phenyl-2-cyano-3-methylbutane-1-sulfonamide |

| 2 | Piperidine | Triethylamine | 1-(2-Cyano-3-methylbutane-1-sulfonyl)piperidine |

| 3 | Phenylmagnesium bromide | - | (2-Cyano-3-methylbutan-1-yl)(phenyl)sulfone |

The reactivity of the sulfonyl chloride group, in conjunction with the nitrile functionality, makes this compound a promising substrate for the synthesis of organosulfur heterocycles. Intramolecular cyclization of derivatives of this compound can lead to the formation of novel ring systems. For example, a substrate containing both the 2-cyano-3-methylbutane-1-sulfonyl group and a suitably positioned nucleophile could undergo cyclization to form complex heterocyclic structures. Related cyano-substituted building blocks have been utilized in the synthesis of various heterocycles, including quinazolinones and benzothiazepines. researchgate.netresearchgate.net The sulfonyl group can act as a linchpin in intramolecular cyclization strategies, ultimately becoming an integral part of the final heterocyclic framework. elsevierpure.com

Precursor for Advanced Chiral Building Blocks

The presence of a stereocenter at the C-3 position of the butane (B89635) chain inherently makes this compound a chiral building block. This intrinsic chirality can be leveraged in asymmetric synthesis to produce enantiomerically enriched or pure compounds. nih.gov

When used in synthesis, the existing stereocenter can influence the formation of new stereocenters in a process known as diastereoselective synthesis. For example, the radical addition of the chiral sulfonyl radical to a prochiral alkene could proceed with a preference for one diastereomer over the other. Furthermore, the sulfonyl group itself can be chemically transformed into other functionalities, or the nitrile group can be hydrolyzed or reduced, all while preserving the original stereocenter. This allows for the conversion of this compound into a variety of other advanced, non-racemic building blocks, which are of high value in the synthesis of chiral drugs and natural products. nih.gov

Synthesis of Enantiomerically Enriched Sulfonyl Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. One established strategy for separating enantiomers is through kinetic resolution, where a chiral reagent reacts at different rates with the enantiomers of a racemic substrate. This differential reactivity allows for the separation of the unreacted, enantioenriched starting material from the diastereomeric products.

Given its inherent chirality, this compound is a promising candidate for the kinetic resolution of racemic alcohols and amines. When reacting with a racemic secondary alcohol, for instance, the chiral environment of the sulfonyl chloride would favor the formation of one diastereomeric sulfonate ester over the other. The successful separation of these diastereomers, or the recovery of the unreacted enantioenriched alcohol, would yield valuable enantiomerically enriched products. While specific research data for this compound is limited, the principles of such reactions are well-established with other chiral sulfonyl chlorides.

A hypothetical kinetic resolution of a racemic secondary alcohol using (R)-2-Cyano-3-methylbutane-1-sulfonyl chloride is outlined below.

| Reactant Enantiomer | Relative Reaction Rate | Product Diastereomer | Potential Outcome |

| (R)-Alcohol | kR | (R,R)-Sulfonate Ester | Major product diastereomer |

| (S)-Alcohol | kS | (R,S)-Sulfonate Ester | Minor product diastereomer |

| Condition | Result | ||

| kR > kS | The reaction mixture would be enriched in the (R,R)-sulfonate ester, and the unreacted alcohol would be enriched in the (S)-enantiomer. |

Chiral Auxiliaries and Ligand Precursors

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. The structural characteristics of this compound make its derived "2-cyano-3-methylbutane-1-sulfonyl" group a plausible candidate for such a role.

The proposed mechanism of action as a chiral auxiliary would involve the following steps:

Attachment: The sulfonyl chloride would be reacted with a prochiral substrate containing a nucleophilic group, such as an amine, to form a stable sulfonamide.

Stereoselective Reaction: The chiral sulfonyl group, now covalently bonded to the substrate, would exert steric influence over a nearby prochiral center. For example, in an alkylation or aldol (B89426) reaction of a carbonyl group alpha to the sulfonamide, the bulky and stereochemically defined auxiliary would block one face of the molecule, forcing the incoming reagent to approach from the less hindered side. This would result in the preferential formation of one diastereomer.

Cleavage: Following the reaction, the sulfonamide bond would be cleaved under specific conditions to release the enantiomerically enriched product and recover the chiral auxiliary.

| Step | Description | Hypothetical Example |

| 1. Attachment | Covalent bonding of the chiral sulfonyl group to a prochiral substrate. | Reaction of this compound with a primary amine to form a chiral sulfonamide. |

| 2. Diastereoselective Transformation | The auxiliary directs the stereochemistry of a new chiral center formation. | Deprotonation of the sulfonamide followed by diastereoselective alkylation of the resulting anion. |

| 3. Cleavage | Removal of the auxiliary to yield the enantiomerically enriched product. | Reductive or hydrolytic cleavage of the sulfonamide bond to release the chiral amine product. |

Furthermore, the presence of both a nitrile group and sulfonyl oxygens offers potential for the development of novel chiral ligands. These heteroatoms can act as coordination sites for metal catalysts, suggesting that derivatives of this compound could serve as precursors for ligands used in asymmetric catalysis.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. researchgate.net This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. The functional groups within this compound—the sulfonyl chloride and the nitrile—are both known to participate in various MCRs.

The sulfonyl chloride moiety is a potent electrophile that can react with a wide array of nucleophiles and unsaturated compounds. magtech.com.cn The nitrile group is a classic component in renowned MCRs such as the Ugi and Passerini reactions. Therefore, it is conceivable that this compound could be integrated into novel MCRs in several ways:

As a bifunctional reactant where both the sulfonyl chloride and nitrile groups react in a sequential or concerted manner with other components.

As a component where only one of the functional groups participates, leaving the other available for post-MCR functionalization, thereby adding another layer of complexity to the final product.

A hypothetical MCR could involve the reaction of an amine, an aldehyde, an isocyanide, and this compound, potentially leading to a highly functionalized and structurally complex chiral molecule.

| Hypothetical MCR Component | Role |

| Primary Amine | Nucleophile |

| Aldehyde | Electrophile |

| Isocyanide | C1-building block |

| This compound | Chiral electrophilic component |

| Potential Product | A complex, chiral α-acylamino amide derivative bearing a sulfonyl group. |

While specific, documented examples of these applications for this compound are yet to emerge, its chemical structure provides a strong theoretical basis for its utility in these sophisticated synthetic strategies. Further research is required to explore and validate its potential as a valuable tool in the field of complex organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Cyano-3-methylbutane-1-sulfonyl chloride, with the molecular formula C6H10ClNO2S, the theoretical monoisotopic mass can be calculated with high precision.

The expected monoisotopic mass is 195.01208 Da. uni.lu In a typical HRMS experiment, the compound would be ionized, often forming adducts with small ions present in the mass spectrometer. Common adducts include [M+H]+, [M+Na]+, and [M+K]+. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions would allow for the unambiguous confirmation of the elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]+ | C6H11ClNO2S+ | 196.01936 |

| [M+Na]+ | C6H10ClNNaO2S+ | 218.00130 |

| [M+K]+ | C6H10ClKNO2S+ | 233.97524 |

Data is predicted and not from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of an organic molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons of the isopropyl group, the methine proton adjacent to the cyano group, and the methylene (B1212753) protons adjacent to the sulfonyl chloride group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the methine carbon bearing the cyano group, the carbon of the cyano group itself, and the methylene carbon attached to the sulfonyl chloride group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 4.0 - 4.5 | ~ 55 - 65 |

| 2 | ~ 3.5 - 4.0 | ~ 30 - 40 |

| 3 | ~ 2.0 - 2.5 | ~ 25 - 35 |

| 4, 4' | ~ 1.0 - 1.2 | ~ 18 - 22 |

| 5 (CN) | - | ~ 115 - 125 |

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methine proton at C3 and the two methyl groups at C4 and C4', as well as the methine proton at C2. It would also show the coupling between the methine proton at C2 and the methylene protons at C1.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 4.0-4.5 ppm would correlate with the carbon signal around 55-65 ppm, confirming this as the -CH2-SO2Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems. For example, correlations would be expected from the protons on C1 to the carbon at C2 and the cyano carbon (C5). Protons on the isopropyl methyl groups (C4, C4') would show correlations to C3 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This can be used to confirm stereochemistry. For a molecule like this compound, NOESY could help to understand the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The key functional groups in this compound are the cyano group (-C≡N) and the sulfonyl chloride group (-SO2Cl).

Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond typically appears as a sharp, medium-intensity band in the IR spectrum in the range of 2260-2240 cm⁻¹. In the Raman spectrum, this is also a characteristic and often strong band. researchgate.net

Sulfonyl Chloride Group (-SO2Cl): This group is characterized by two strong asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the IR spectrum in the ranges of 1385-1365 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The S-Cl stretch is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Alkyl Groups (C-H bonds): The C-H stretching vibrations of the methyl and methylene groups are expected in the region of 3000-2850 cm⁻¹. C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -C≡N | Stretch | 2260 - 2240 |

| -SO2Cl | Asymmetric Stretch (S=O) | 1385 - 1365 |

| -SO2Cl | Symmetric Stretch (S=O) | 1180 - 1160 |

| C-H (alkyl) | Stretch | 3000 - 2850 |

| C-H (alkyl) | Bend | 1470 - 1365 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The carbon atom at position 2, which is bonded to the cyano group, the isopropyl group, the hydrogen atom, and the -CH2SO2Cl group, is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers.

If the compound were synthesized in an enantiomerically enriched or pure form, it would exhibit optical activity. This could be measured using a polarimeter. The optical rotation is a physical property that is equal in magnitude but opposite in sign for the two enantiomers of a chiral compound. The measurement of the specific rotation ([α]) would be used to determine the enantiomeric excess (ee) of a sample. However, as no synthesis of this compound in an enantiomerically pure form has been reported, there is no available data on its optical rotation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational features of a molecule in solution. spark904.nl

For a chiral sulfonyl chloride like this compound, the chromophores, such as the cyano (C≡N) and sulfonyl chloride (SO₂Cl) groups, exist in a chiral environment. The interaction of these groups with circularly polarized light gives rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. nih.gov

A hypothetical CD spectrum of an enantiomerically pure sample, for instance, the (R)-enantiomer, would be compared with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations. nih.gov This comparison allows for the confident assignment of the absolute configuration. wikipedia.org

Illustrative Research Findings:

A hypothetical analysis of the (R)-2-Cyano-3-methylbutane-1-sulfonyl chloride enantiomer dissolved in acetonitrile (B52724) could yield the following spectral characteristics. The data presented below is for illustrative purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition | Cotton Effect |

| 215 | +1.5 x 10³ | n → σ* (SO₂Cl) | Positive |

| 240 | -0.8 x 10³ | n → π* (C≡N) | Negative |

The corresponding spectrum for the (S)-enantiomer would be an exact mirror image, displaying a negative Cotton effect at 215 nm and a positive one at 240 nm. This mirror-image relationship is a fundamental principle of chiroptical spectroscopy for enantiomeric pairs. spark904.nl

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. wikipedia.orgusm.edu The technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the precise position of each atom in the crystal lattice can be determined. usm.edu

For an enantiomerically pure sample of this compound that forms a suitable single crystal, this method can unambiguously establish its absolute configuration as either R or S. wikipedia.org This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms, particularly heavier atoms like sulfur and chlorine. The resulting structural model provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

Illustrative Research Findings:

A hypothetical crystallographic analysis of (S)-2-Cyano-3-methylbutane-1-sulfonyl chloride could produce the following data. This data is scientifically plausible but purely illustrative.

| Parameter | Value |

| Chemical Formula | C₆H₁₀ClNO₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.15 |

| b (Å) | 8.34 |

| c (Å) | 17.21 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 882.5 |

| Z | 4 |

| R-factor | 0.045 |

The space group P2₁2₁2₁ is a common chiral space group, indicating that the crystal is composed of a single enantiomer. wikipedia.org The refined atomic coordinates from this hypothetical analysis would confirm the S-configuration at the C3 stereocenter and detail the specific rotational arrangement (conformation) of the isobutyl and sulfonyl chloride moieties relative to each other.

Theoretical and Computational Chemistry of 2 Cyano 3 Methylbutane 1 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. For 2-Cyano-3-methylbutane-1-sulfonyl chloride, such calculations would be invaluable.

Prediction of Molecular Geometry and Electronic Structure

In the absence of specific studies, one can hypothesize that DFT calculations would be employed to determine the molecule's most stable conformation. These calculations would yield precise bond lengths, bond angles, and dihedral angles. The electronic structure analysis would involve mapping the electron density to identify regions of high and low electron concentration, providing insights into the molecule's polarity and reactive sites.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.govresearchgate.net For this compound, the HOMO would likely be located on the non-bonding orbitals of the oxygen or chlorine atoms, making them susceptible to electrophilic attack. Conversely, the LUMO would be centered on the sulfur atom of the sulfonyl chloride group, indicating its electrophilic nature and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability. researchgate.net In some cases, orbitals other than the direct HOMO or LUMO (like HOMO-1 or LUMO+1) might be involved in determining reactivity. wuxibiology.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling could be used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states and intermediates for various reactions, such as nucleophilic substitution at the sulfonyl group. This analysis would provide activation energies and reaction rate predictions, offering a deeper understanding of the reaction kinetics.

Mechanistic Elucidation through Computational Approaches

Computational methods are instrumental in elucidating reaction mechanisms. For instance, in reactions where this compound acts as an electrophile, computational studies could distinguish between different possible mechanistic pathways (e.g., concerted vs. stepwise mechanisms). By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined.

Stereochemical Outcome Prediction and Validation

The presence of a chiral center at the carbon atom bearing the cyano group means that stereochemistry is an important aspect of this molecule's reactivity. Computational models can be used to predict the stereochemical outcome of reactions. By modeling the approach of a reactant to the chiral center and calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. These computational predictions would ideally be validated by experimental results.

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Systems for Transformations

The transformation of sulfonyl chlorides into a diverse array of sulfonated compounds is a cornerstone of their application. A significant trend in this area is the move away from stoichiometric reagents towards more efficient and selective catalytic systems. Future research is anticipated to focus on several key areas:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity pathways. acs.orgnih.gov Research is increasingly directed towards using photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis of sulfonyl chlorides from readily available precursors like arenediazonium salts. acs.orgnih.gov This approach avoids the harsh conditions associated with traditional methods. acs.org Future work could explore the application of these photocatalytic methods to the synthesis and subsequent reactions of aliphatic sulfonyl chlorides like 2-Cyano-3-methylbutane-1-sulfonyl chloride.

Transition Metal Catalysis : Transition metal complexes are well-established as versatile catalysts. Ongoing research aims to develop novel catalysts that can mediate previously challenging transformations of sulfonyl chlorides with higher selectivity and efficiency. This includes developing systems for cross-coupling reactions, where the sulfonyl chloride group can be used to introduce the sulfonyl moiety into complex molecules.

Organocatalysis : The use of small organic molecules as catalysts is a rapidly growing field. These catalysts are often cheaper, less toxic, and more stable than their metal-based counterparts. The development of organocatalysts for reactions such as asymmetric sulfonylation using chiral sulfonyl chlorides is a promising avenue for future exploration.

The application of these novel catalytic systems to this compound could enable the synthesis of a wide range of new sulfonamides, sulfonate esters, and other derivatives with potentially valuable biological or material properties.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For sulfonyl chlorides, this translates into several key research directions:

Sustainable Synthesis Routes : Traditional methods for synthesizing sulfonyl chlorides often employ hazardous reagents like chlorine gas or chlorosulfonic acid. organic-chemistry.orgrsc.org Modern research focuses on developing more environmentally benign alternatives. One such approach involves the oxidative chlorination of thiols or S-alkylisothiourea salts using safer chlorinating agents like N-chlorosuccinimide (NCS) under mild conditions. organic-chemistry.orgresearchgate.net Another strategy utilizes oxone in water, providing a simple and rapid method for producing sulfonyl chlorides. rsc.org These greener synthetic methods could be adapted for the production of this compound, reducing its environmental impact.

Use of Greener Solvents : A significant portion of chemical waste is generated from the use of volatile organic solvents. Research is actively exploring the use of alternative, more sustainable solvents such as water, ethanol, glycerol, or deep eutectic solvents for reactions involving sulfonyl chlorides. researchgate.net

Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. rsc.org Developing continuous flow protocols for the synthesis and reactions of this compound could lead to safer and more efficient manufacturing processes. rsc.org

The table below summarizes some of the green chemistry approaches being explored for the synthesis of sulfonyl chlorides.

| Green Chemistry Approach | Reagents/Conditions | Advantages |

| Alternative Chlorinating Agents | N-chlorosuccinimide (NCS), Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Avoids hazardous reagents like chlorine gas, milder reaction conditions. organic-chemistry.orgresearchgate.net |

| Aqueous Synthesis | Oxone-KX (X=Cl or Br) in water | Uses water as a solvent, rapid reaction times. rsc.org |

| Sustainable Solvents | Water, Ethanol, Glycerol, Deep Eutectic Solvents | Reduces reliance on volatile organic compounds. researchgate.net |

| Continuous Flow Synthesis | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Improved safety, high space-time yield, better control over reaction parameters. rsc.org |

Exploration of Bio-Inspired Reactions

Nature provides a rich source of inspiration for the development of new chemical reactions and processes. Bio-inspired catalysis, which mimics the principles of enzymatic reactions, is a growing area of interest. For sulfonyl chlorides, this could involve:

Enzyme-Catalyzed Reactions : The use of enzymes to catalyze the reactions of sulfonyl chlorides could offer unparalleled selectivity and efficiency. While challenging due to the high reactivity of the sulfonyl chloride group, research into engineering enzymes for non-natural reactions is a promising frontier.

Biomimetic Catalysts : The development of small molecule catalysts that mimic the active sites of enzymes could provide a bridge between traditional chemical catalysis and biocatalysis. These catalysts could potentially mediate the selective functionalization of complex biomolecules with sulfonyl chlorides.

Given the presence of a cyano group, which can be a precursor to other functionalities, and the chiral center in its backbone, this compound could be an interesting substrate for such bio-inspired transformations, potentially leading to the synthesis of novel chiral sulfonated compounds with specific biological activities.

Advanced Materials Science Applications

The unique reactivity of the sulfonyl chloride group makes it a valuable tool for the functionalization and modification of materials. Future research in this area is likely to focus on:

Polymer Modification : Sulfonyl chlorides can be used to introduce sulfonyl groups into polymers, thereby modifying their physical and chemical properties. nbinno.com This can be used to enhance thermal stability, improve solubility, or introduce specific functionalities for further reactions. The bifunctional nature of this compound (with both a sulfonyl chloride and a cyano group) could be exploited to create novel cross-linked or functionalized polymers.

Surface Functionalization : The reaction of sulfonyl chlorides with surface hydroxyl or amine groups provides a robust method for modifying the surfaces of various materials, including silica, metal oxides, and carbon nanotubes. This can be used to tailor the surface properties for applications in chromatography, sensing, and catalysis.

Metal-Organic Frameworks (MOFs) : Postsynthetic modification of MOFs with sulfonyl chlorides can be used to introduce new functionalities into the pores of these materials. rsc.org This can alter their gas adsorption properties, catalytic activity, or sensing capabilities. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-3-methylbutane-1-sulfonyl chloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via sulfonation of the corresponding alkane precursor using chlorosulfonic acid under controlled temperatures (e.g., 0°C to room temperature). Key steps include slow addition of chlorosulfonic acid to avoid exothermic side reactions, followed by quenching in ice water to precipitate the product. Purification via recrystallization or column chromatography is recommended to achieve >95% purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the sulfonyl chloride group (δ ~3.5–4.0 ppm for protons adjacent to sulfonyl) and cyano functionality (δ ~110–120 ppm for carbon).

- IR : Strong absorption bands at ~1360 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch).

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to CHClNOS (exact mass: 195.6 g/mol) .

Q. How should researchers handle the compound’s stability during storage and experimentation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Use anhydrous solvents (e.g., dry DCM or THF) for reactions. Degradation can be detected via IR loss of S=O peaks or NMR appearance of sulfonic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?

- Methodological Answer : The sulfonyl chloride group acts as an electrophile, undergoing nucleophilic substitution (S2) with amines, alcohols, or thiols. Steric hindrance from the 3-methyl group may slow reactivity, requiring elevated temperatures or catalytic bases (e.g., DMAP). Computational studies (DFT) can model transition states to optimize reaction pathways .

Q. How can researchers resolve contradictions in reported reactivity or stability data across studies?

- Methodological Answer :

- Analytical Consistency : Cross-validate results using multiple techniques (e.g., compare NMR, IR, and X-ray crystallography).

- Conditional Factors : Replicate experiments under varying humidity, temperature, and solvent systems to identify environmental dependencies.

- Statistical Analysis : Apply structural equation modeling (SEM) to assess latent variables (e.g., purity, steric effects) influencing discrepancies .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the cyano group using trimethylsilyl chloride to direct sulfonyl reactivity.

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity at the sulfonyl center.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.